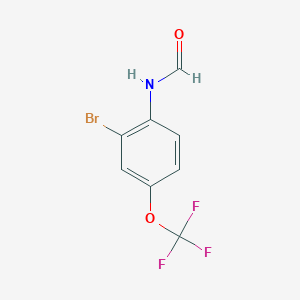

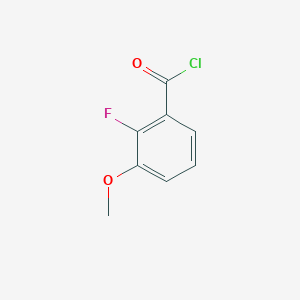

![molecular formula C12H10ClN3 B1346542 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-56-7](/img/structure/B1346542.png)

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

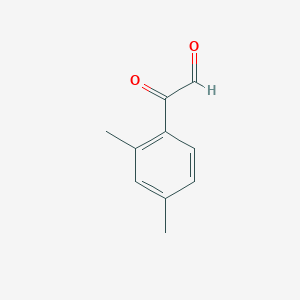

“4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C12H10ClN3 . It is a derivative of pyrimido[5,4-b]indole .

Molecular Structure Analysis

The molecular structure of “4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” consists of a pyrimido[5,4-b]indole core with a chlorine atom and two methyl groups attached .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The synthesis of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole and related compounds has been a focal point in heterocyclic chemistry due to its potential applications in various fields, including pharmaceuticals and material science. Monge et al. (1986) detailed the synthesis process starting from ethyl 3-aminoindole-2-carboxylate, leading to the formation of 4-chloro-5H-pyrimido[5,4-b]indole through reactions with phosphorus oxychloride and phosphorus pentasulfide. This foundational work paved the way for exploring the chemical reactivity and functionalization of this heterocyclic compound, showcasing its utility in generating a wide array of derivatives with potential biological and chemical applications (Monge et al., 1986).

Biological Activity and Drug Design

The research on 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole derivatives has also extended into biological activities, demonstrating the versatility of this chemical structure in drug design. For instance, Zhao et al. (2017) designed and synthesized compounds containing the 9H-pyrimido[4,5-b]indole core, identifying molecules with high binding affinities to BET proteins and showing potent inhibition of cell growth in leukemia cell lines. This study exemplifies the compound's potential in the development of new therapeutic agents targeting specific proteins involved in cancer progression (Zhao et al., 2017).

Catalysis and Material Science

The utility of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole extends beyond biological applications into catalysis and material science. Wu et al. (2022) disclosed a novel [5 + 2 + 1] cascade cyclization process utilizing 2-nitrochalcones and aliphatic primary amines catalyzed by CuI, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. This method highlights the compound's role in facilitating complex chemical transformations, offering a versatile tool for synthesizing structurally diverse heterocycles with high yields and broad substrate scopes (Wu et al., 2022).

Orientations Futures

The future directions for “4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” and its derivatives could involve further exploration of their biological activities and potential applications. For instance, some pyrimido[5,4-b]indole derivatives have been studied for their antibacterial activity and potential use in proteomics research .

Propriétés

IUPAC Name |

4-chloro-5,8-dimethylpyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFAQDWZOOIYNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)